Hexahydrocannabinol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

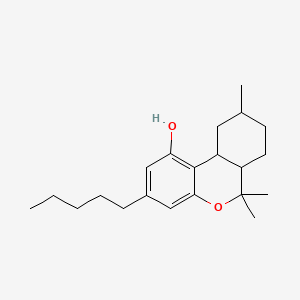

2D Structure

3D Structure

特性

CAS番号 |

6692-85-9 |

|---|---|

分子式 |

C21H32O2 |

分子量 |

316.5 g/mol |

IUPAC名 |

6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3 |

InChIキー |

XKRHRBJLCLXSGE-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |

正規SMILES |

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |

同義語 |

C(11)-methyl-hexahydrocannabinol C(11)-methyl-hexahydrocannabinol, (6aR-(6aalpha,9alpha,10abeta))-isomer C(11)-methyl-hexahydrocannabinol, (6aR-(6aalpha,9beta,10abeta))-isomer C(11)-methyl-HHC |

製品の起源 |

United States |

Foundational & Exploratory

Hexahydrocannabinol: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile in Cannabis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexahydrocannabinol (HHC), a hydrogenated derivative of tetrahydrocannabinol (THC), has emerged from the annals of historical cannabis research to become a compound of significant contemporary interest. First synthesized in 1944 by the American chemist Roger Adams, HHC is a semi-synthetic cannabinoid that also occurs naturally in trace amounts in the cannabis plant.[1][2][3] Its increased chemical stability compared to THC, coupled with a distinct pharmacological profile, presents unique opportunities and challenges for cannabinoid research and therapeutic development. This technical guide provides an in-depth exploration of the discovery, synthesis, quantitative pharmacology, and cellular signaling pathways of HHC, tailored for a scientific audience.

Discovery and Historical Context

The pioneering research into the chemical landscape of Cannabis sativa in the early 20th century was fraught with the challenges of isolating and characterizing its numerous constituents. It was within this context that Professor Roger Adams, a prominent organic chemist at the University of Illinois, undertook a systematic investigation of cannabinoids. In 1944, Adams and his team successfully synthesized HHC through the catalytic hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC).[2][4][5] This process, which involves the addition of hydrogen atoms to the THC molecule, effectively removes the double bond in the cyclohexyl ring, resulting in a more saturated and stable compound.[6][7] For many years following its initial synthesis, HHC remained a relatively obscure cannabinoid, primarily of interest to a small circle of academic researchers. However, the recent surge in the exploration of minor and semi-synthetic cannabinoids has brought HHC to the forefront of cannabis science. A significant milestone in the modern understanding of HHC came in 2020, when a study by J. Basas-Jaumandreu and F. Xavier C. de las Heras confirmed the natural occurrence of HHC in the seeds of Cannabis sativa, solidifying its status as a phytocannabinoid, albeit in trace concentrations.[8]

Synthesis of this compound

The synthesis of HHC can be broadly categorized into two primary routes: the historical method involving the direct hydrogenation of THC and modern approaches that often utilize cannabidiol (CBD) as a more accessible starting material.

Experimental Protocol: Catalytic Hydrogenation of Tetrahydrocannabinol (Adapted from Modern Methodologies)

This protocol describes a general method for the catalytic hydrogenation of THC to HHC. It is essential to note that the specific conditions can influence the diastereomeric ratio of the resulting HHC.

Materials:

-

Delta-9-Tetrahydrocannabinol (Δ⁹-THC) or Delta-8-Tetrahydrocannabinol (Δ⁸-THC)

-

Catalyst: 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst)[7][9]

-

Solvent: Anhydrous Ethanol or other suitable organic solvent

-

Hydrogen Gas (H₂)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis, including a reaction vessel equipped with a magnetic stirrer and a system for gas introduction.

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve the starting cannabinoid (Δ⁹-THC or Δ⁸-THC) in the chosen anhydrous solvent under an inert atmosphere.

-

Catalyst Addition: Carefully add the catalyst (e.g., 5% Pd/C) to the solution. The catalyst loading is typically a small percentage of the substrate's weight.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (the specific pressure can vary, but atmospheric to slightly elevated pressures are often used in modern adaptations).[10]

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating for a duration determined by the specific reaction conditions and monitoring of the reaction progress (typically several hours to overnight).[10]

-

Filtration: Upon completion of the reaction (as determined by an appropriate analytical method such as TLC or HPLC), carefully filter the reaction mixture through a pad of celite or a similar filtration aid to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent.

-

Purification: The crude HHC product is then purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the HHC diastereomers.

Experimental Protocol: Synthesis of HHC from Cannabidiol (CBD)

This two-step protocol outlines the conversion of CBD to HHC, a common route in modern production due to the wider availability of CBD.

Step 1: Isomerization of CBD to Δ⁸-THC and Δ⁹-THC

Materials:

-

Cannabidiol (CBD)

-

Acid catalyst (e.g., p-Toluenesulfonic acid, hydrochloric acid)[11][12]

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)[1]

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve CBD in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add the acid catalyst to the solution. The choice of acid and reaction conditions (temperature and time) will influence the ratio of Δ⁸-THC to Δ⁹-THC produced.[11][12] For instance, treatment with p-toluenesulfonic acid for an extended period tends to favor the formation of the more thermodynamically stable Δ⁸-THC.[11]

-

Stir the reaction mixture at a controlled temperature for the specified duration.

-

Upon completion, neutralize the acid and work up the reaction mixture using standard organic extraction procedures.

-

The resulting mixture of THC isomers can be purified or used directly in the subsequent hydrogenation step.

Step 2: Hydrogenation of the THC Isomer Mixture

The mixture of Δ⁸-THC and Δ⁹-THC obtained from Step 1 is then subjected to catalytic hydrogenation as described in Protocol 2.1 . The diastereomeric ratio of the final HHC product is dependent on the isomeric composition of the starting THC mixture. Hydrogenation of Δ⁸-THC predominantly yields (9R)-HHC, while hydrogenation of Δ⁹-THC tends to produce a higher proportion of (9S)-HHC.[1][11]

Quantitative Data and Pharmacological Profile

The pharmacological effects of HHC are primarily mediated through its interaction with the cannabinoid receptors, CB1 and CB2. The stereochemistry at the 9-position of the HHC molecule plays a critical role in its receptor binding affinity and functional activity.

Cannabinoid Receptor Binding Affinities and Functional Activity

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of the HHC diastereomers ((9R)-HHC and (9S)-HHC) at the human CB1 and CB2 receptors, with Δ⁹-THC included for comparison.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (9R)-HHC | CB1 | 15[8] | 3.4[8], 53.4[2] |

| CB2 | 13[8] | 6.2[8] | |

| (9S)-HHC | CB1 | ~150 (estimated order of magnitude higher than 9R)[4] | 57[4], 624.3[2] |

| CB2 | Lower affinity than (9R)-HHC[4] | Lower potency than (9R)-HHC[4] | |

| Δ⁹-THC | CB1 | Similar to (9R)-HHC[4][8] | Similar to (9R)-HHC[8] |

| CB2 | Similar to (9R)-HHC[4][8] | Similar to (9R)-HHC[8] |

Note: Ki and EC50 values can vary between different studies and assay conditions. The data presented here are compiled from recent studies for comparative purposes.

The data clearly indicate that the (9R)-HHC epimer is the more pharmacologically active of the two, with a binding affinity and functional potency at both CB1 and CB2 receptors that are comparable to those of Δ⁹-THC.[4][8] The (9S)-HHC epimer exhibits significantly lower affinity and potency.[2][4]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of HHC epimers in humans following smoked administration of a 25 mg 1:1 mixture of (9R)-HHC and (9S)-HHC.

| Parameter | (9R)-HHC | (9S)-HHC |

| Cmax (ng/mL) | 100.6 ± SD | 35.1 ± SD |

| Tmax (h) | ~0.5 | ~0.5 |

| AUC₀₋₃h (ng/mL*h) | Higher than (9S)-HHC | Lower than (9R)-HHC |

| Apparent Half-life (T₁/₂, h) | Slower elimination than (9S)-HHC | Faster elimination than (9R)-HHC |

Data adapted from a preliminary study in healthy volunteers.[6][9] SD: Standard Deviation.

The pharmacokinetic data suggest that after smoking, (9R)-HHC reaches a higher maximum concentration and is eliminated more slowly than (9S)-HHC, indicating greater systemic exposure to the more active epimer.[6][9]

Signaling Pathways

HHC, like THC, exerts its effects by acting as a partial agonist at cannabinoid receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.

CB1 Receptor Downstream Signaling

Upon binding of an agonist such as (9R)-HHC, the CB1 receptor undergoes a conformational change that facilitates its coupling to inhibitory G proteins (Gi/o).[1] This coupling leads to the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of various downstream effectors.

The primary signaling pathway involves the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Additionally, the βγ subunits can directly modulate ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels . This results in a reduction in neuronal excitability and neurotransmitter release.

Recent research has also demonstrated that HHC epimers can induce biased signaling at the CB1 receptor, meaning they can preferentially activate certain downstream pathways over others. For instance, (9R)-HHC has been shown to be more effective than Δ⁹-THC at stimulating the interaction of the CB1 receptor with G protein-coupled receptor kinase 3 (GRK3) and β-arrestin 2.[1] This suggests that HHC may have a nuanced signaling profile that differs from that of THC.

Analytical Methodologies

The accurate detection and quantification of HHC and its diastereomers in various matrices are crucial for research, quality control, and forensic purposes. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a widely used method for the separation and quantification of HHC diastereomers.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of HHC. Derivatization is often employed to improve the chromatographic properties of the analytes.

Supercritical Fluid Chromatography (SFC): SFC has been shown to be an effective method for the chiral separation of HHC diastereomers.[10]

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the two-step synthesis of HHC from CBD.

Cannabinoid Receptor Signaling Pathway

Caption: Downstream signaling cascade following CB1 receptor activation by (9R)-HHC.

Conclusion and Future Directions

This compound, a cannabinoid with a rich history rooted in the foundational research of Roger Adams, is experiencing a renaissance in the modern era of cannabis science. Its unique chemical stability and distinct pharmacological profile, particularly the differential activity of its (9R) and (9S) epimers, make it a compelling subject for further investigation. For researchers and drug development professionals, a thorough understanding of HHC's synthesis, quantitative pharmacology, and cellular mechanisms is paramount. Future research should focus on elucidating the complete pharmacokinetic and metabolic profile of HHC in humans, exploring the nuances of its biased signaling at cannabinoid receptors, and evaluating its therapeutic potential in preclinical and clinical studies. As the landscape of cannabinoid science continues to evolve, HHC stands out as a molecule with the potential to contribute significantly to our understanding of the endocannabinoid system and the development of novel cannabinoid-based therapeutics.

References

- 1. This compound (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using In Silico Molecular Docking to Explain Differences in Receptor Binding Behavior of HHC and THCV Isomers: Revealing New Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. miraclecbd.cz [miraclecbd.cz]

- 6. Disposition of this compound Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked this compound: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic static mixers enable the continuous hydrogenation of cannabidiol and tetrahydrocannabinol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Studies Pertaining to the Emerging Cannabinoid this compound (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hothousecucumber.com [hothousecucumber.com]

- 10. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological activity of the epimers of this compound (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Stereochemical Dichotomy of Hexahydrocannabinol: A Technical Guide to the Psychoactivity of (9R)-HHC and (9S)-HHC

For Immediate Release

LOS ANGELES, CA – December 17, 2025 – An in-depth analysis of the stereoisomers of hexahydrocannabinol (HHC), (9R)-HHC and (9S)-HHC, reveals significant differences in their psychoactive profiles, with the (9R) epimer demonstrating markedly higher potency and cannabimimetic activity. This technical guide synthesizes current research on the receptor binding affinities, functional activities, and in vivo effects of these compounds, providing a crucial resource for researchers, scientists, and drug development professionals in the cannabinoid field.

This compound, a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC), exists as a mixture of two diastereomers: (9R)-HHC and (9S)-HHC.[1] The stereochemistry at the C9 position is a critical determinant of its pharmacological activity, particularly its interaction with cannabinoid receptors CB1 and CB2.[1]

Comparative Psychoactivity and Receptor Interaction

The primary psychoactive effects of cannabinoids are mediated by their interaction with the CB1 receptor, which is predominantly expressed in the central nervous system.[2][3] Research consistently demonstrates that (9R)-HHC is the more pharmacologically active epimer, exhibiting a binding affinity and functional activity at the CB1 receptor comparable to that of Δ⁹-THC.[4][5][6] In contrast, (9S)-HHC displays a significantly lower affinity for cannabinoid receptors and diminished activity in functional assays.[4][5][6]

Studies in animal models have corroborated these in vitro findings. In a classic tetrad of behavioral tests in mice—which assesses spontaneous activity, catalepsy, analgesia, and rectal temperature—(9R)-HHC induced effects similar to Δ⁹-THC.[7][8] Conversely, (9S)-HHC produced these cannabimimetic effects only partially and at much higher doses, indicating significantly lower potency.[8][9] These findings suggest that (9R)-HHC is the primary contributor to the psychoactive effects of HHC products.[9]

The variability in the ratio of (9R)-HHC to (9S)-HHC in commercially available HHC products, which can range from 0.2:1 to 2.4:1, highlights the importance of stereochemical purity in determining the overall potency and effects of a given product.[4]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of (9R)-HHC and (9S)-HHC at human CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| (9R)-HHC | 15[4] | 13[4] |

| (9S)-HHC | 176[4] | 105[4] |

Lower Ki values indicate higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |

| (9R)-HHC | 3.4[4] | 6.2[4] |

| (9S)-HHC | 57[4] | 56[4] |

Lower EC50 values indicate greater potency in activating the receptor.

Experimental Protocols

The determination of cannabinoid receptor binding affinity and functional activity relies on established in vitro assays.

Competitive Radioligand Binding Assay

This assay is a standard method to determine the binding affinity of a compound to a receptor.[1][10]

Objective: To determine the inhibition constant (Ki) of (9R)-HHC and (9S)-HHC for the CB1 and CB2 receptors.

Methodology:

-

Receptor Source: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors.[1]

-

Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [³H]CP-55,940, is used.[10]

-

Assay Procedure:

-

A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound (e.g., (9R)-HHC or (9S)-HHC).[10]

-

The reaction is allowed to reach equilibrium.[10]

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.[10]

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.[10]

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[10]

Cannabinoid Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to activate the G-protein coupled cannabinoid receptors, which are negatively coupled to adenylyl cyclase.[4][11]

Objective: To determine the EC₅₀ value of (9R)-HHC and (9S)-HHC at CB1 and CB2 receptors.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO) cells transfected with human CB1 or CB2 receptors are used.[4]

-

Assay Principle: Activation of the cannabinoid receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11]

-

Assay Procedure:

-

The transfected cells are incubated with varying concentrations of the test compound.

-

A reagent, such as forskolin, is used to stimulate adenylyl cyclase and increase basal cAMP levels.

-

The changes in cAMP concentration are measured using methods like Homogeneous Time-Resolved Fluorescence (HTRF).[4]

-

-

Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP production (EC₅₀) is calculated.[4]

Visualizing the Cannabinoid Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and the workflow of a competitive radioligand binding assay.

Caption: Canonical CB1/CB2 Receptor Signaling Pathway.

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

The psychoactivity of this compound is predominantly attributed to the (9R)-HHC stereoisomer. Its significantly higher binding affinity and functional potency at the CB1 receptor, comparable to that of Δ⁹-THC, underscore its role as the primary psychoactive component in HHC products. In contrast, the (9S)-HHC epimer exhibits substantially weaker interactions with cannabinoid receptors and consequently, diminished psychoactive effects. This stereochemical distinction is crucial for understanding the pharmacological profile of HHC and for the development of standardized, consistent cannabinoid-based products for therapeutic or recreational use. Future research should continue to explore the nuanced pharmacological differences between these and other cannabinoid stereoisomers to fully elucidate their therapeutic potential and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]

- 3. realmofcaring.org [realmofcaring.org]

- 4. Studies Pertaining to the Emerging Cannabinoid this compound (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Studies Pertaining to the Emerging Cannabinoid this compound (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. psypost.org [psypost.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Natural Occurrence of Hexahydrocannabinol in Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a cannabinoid that has garnered significant attention in recent years. While commercially available HHC is predominantly a semi-synthetic compound, it does occur naturally in Cannabis sativa as a trace component.[1][2][3][4] This technical guide provides an in-depth exploration of the natural occurrence of HHC, its formation, and the analytical methodologies used for its detection and quantification in the cannabis plant.

Natural Abundance and Distribution

HHC is considered a minor cannabinoid, found in very small amounts in the Cannabis sativa plant.[3][5][6] Its natural presence has been identified in various parts of the plant, including the pollen and seeds.[4][7] The concentration of naturally occurring HHC is significantly lower than that of major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[3][8] While precise quantitative data is scarce due to its trace nature, research indicates that HHC and its isomers can constitute up to 1% of the total cannabinoid profile in certain high-potency cannabis cultivars.[7]

Table 1: Quantitative Data on Natural HHC Concentration in Cannabis sativa

| Plant Part | Reported Concentration | Source(s) |

| Pollen | Trace amounts | [4][7] |

| Seeds | Trace amounts | [1][4][7] |

| Flowers | Trace amounts | [7][9] |

| Leaves | Trace amounts | [7][9] |

Formation and Biosynthesis

The natural formation of HHC in Cannabis sativa is primarily understood as a process of degradation from THC.[1][7] Over time, and influenced by environmental factors, the double bond in the THC molecule can be reduced, leading to the formation of HHC.[1][7] This process is a form of natural hydrogenation.

Degradation Pathway from THC to HHC

The conversion of THC to HHC involves the saturation of the double bond in the cyclohexene ring of the THC molecule. This process can occur naturally within the plant material over extended periods.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lamclinic.com [lamclinic.com]

- 4. researchgate.net [researchgate.net]

- 5. HHC (this compound) - Cannessentials [cannessentials.co]

- 6. This compound (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbdoracle.com [cbdoracle.com]

- 8. thchealth.com [thchealth.com]

- 9. About cannabis - Canada.ca [canada.ca]

In Vitro Binding Affinity and Functional Activity of Hexahydrocannabinol (HHC) at Cannabinoid Receptors CB1 and CB2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro binding affinity and functional activity of Hexahydrocannabinol (HHC) at the human cannabinoid receptors CB1 and CB2. HHC, a semi-synthetic cannabinoid, exists as two principal epimers, (9R)-HHC and (9S)-HHC, which exhibit distinct pharmacological profiles. This document summarizes quantitative binding and functional data, details the experimental methodologies for their determination, and illustrates the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of HHC and related compounds.

Introduction

This compound (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that has emerged as a compound of interest within the scientific community due to its structural similarity to THC and its presence in commercially available products. The pharmacological effects of HHC are primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. The stereochemistry at the C9 position of the HHC molecule results in two epimers, (9R)-HHC and (9S)-HHC, which display differential binding affinities and functional activities at these receptors. Understanding these differences is crucial for elucidating the overall pharmacological profile of HHC.

Quantitative Binding Affinity and Functional Activity Data

The in vitro binding affinity (Ki) and functional potency (EC50) of the HHC epimers at human CB1 and CB2 receptors have been determined through radioligand binding and functional assays. The data, summarized in Table 1, reveals that the (9R)-HHC epimer exhibits a significantly higher affinity and potency, comparable to that of Δ⁹-THC, while the (9S)-HHC epimer shows a considerably lower affinity and potency.[1]

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (9R)-HHC | CB1 | 15 | 3.4 |

| CB2 | 13 | 6.2 | |

| (9S)-HHC | CB1 | 176 | 57 |

| CB2 | 105 | 56 | |

| Δ⁹-THC (Reference) | CB1 | 15 | 3.9 |

| CB2 | 9.1 | 2.5 |

Table 1. Comparative in vitro binding affinities (Ki) and functional activities (EC50) of HHC epimers and Δ⁹-THC at human CB1 and CB2 receptors.[1][2]

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of HHC epimers for the CB1 and CB2 receptors using a competitive radioligand binding assay.

Objective: To measure the ability of (9R)-HHC and (9S)-HHC to displace a high-affinity radioligand from human CB1 and CB2 receptors.

Materials:

-

Cell Membranes: Membranes from Chem-1 cells transiently or stably transfected with human CB1 or CB2 receptor cDNA.[1]

-

Radioligand: [³H]CP-55,940 (a potent, non-selective cannabinoid agonist).

-

Test Compounds: (9R)-HHC and (9S)-HHC dissolved in DMSO.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled potent cannabinoid ligand (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[3]

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[2]

-

96-well Plates

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing either CB1 or CB2 receptors on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.

-

Assay Plate Setup:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP-55,940 (at a final concentration of ~0.5-1.0 nM), and 100 µL of the diluted cell membrane preparation to designated wells.

-

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the diluted cell membrane preparation to designated wells.

-

Competitive Binding: Add 50 µL of serial dilutions of the HHC test compounds (e.g., from 0.1 nM to 10 µM), 50 µL of [³H]CP-55,940, and 100 µL of the diluted cell membrane preparation to the remaining wells.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[2]

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay

This protocol describes a method to determine the functional potency (EC50) of HHC epimers by measuring their effect on intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing CB1 or CB2 receptors.

Objective: To quantify the agonist activity of (9R)-HHC and (9S)-HHC by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells: Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptor cDNA.[1]

-

Test Compounds: (9R)-HHC and (9S)-HHC dissolved in DMSO.

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

cAMP Assay Kit: A competitive immunoassay kit with a chemiluminescent or fluorescent readout (e.g., HTRF-based kit).

-

Cell Culture Medium

-

Stimulation Buffer

-

Lysis Buffer

-

White 96-well or 384-well plates

-

Plate Reader capable of detecting the assay signal.

Procedure:

-

Cell Culture: Culture the transfected CHO cells in appropriate media until they reach the desired confluency.

-

Cell Plating: Seed the cells into white 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of the HHC test compounds in stimulation buffer.

-

Assay:

-

Aspirate the cell culture medium from the wells.

-

Add the diluted test compounds to the cells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

-

cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents and measuring the signal on a plate reader.

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

Caption: Workflow for cAMP Functional Assay.

Cannabinoid Receptor Signaling Pathway

CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gi/o.[4] Upon activation by an agonist like HHC, a conformational change in the receptor leads to the activation of the associated G protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.[4] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to the physiological effects of cannabinoid receptor activation.

Caption: Simplified CB1/CB2 Receptor Signaling Pathway.

References

The Synthesis of Hexahydrocannabinol from Cannabidiol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of hexahydrocannabinol (HHC) from cannabidiol (CBD). It covers the core chemical transformations, detailed experimental protocols, quantitative analysis of reaction outcomes, and an exploration of the primary signaling pathways of HHC.

Introduction

This compound (HHC) is a semi-synthetic cannabinoid that has garnered significant interest in recent years. Structurally similar to tetrahydrocannabinol (THC), HHC is produced through the hydrogenation of a THC molecule.[1][2] The most common synthetic route to HHC begins with the readily available and non-psychoactive cannabinoid, cannabidiol (CBD). This process involves a two-step chemical transformation: the acid-catalyzed cyclization of CBD to yield a mixture of THC isomers, primarily Delta-8-THC and Delta-9-THC, followed by the catalytic hydrogenation of this mixture to produce HHC.[2][3][4] HHC exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different binding affinities for cannabinoid receptors and, consequently, different biological activities.[5][6] This guide will detail the methodologies for this synthesis and the resulting product characteristics.

Synthesis Pathway Overview

The conversion of CBD to HHC is a two-stage process. The first step involves an acid-catalyzed intramolecular cyclization of CBD. This reaction closes the pyran ring, converting the bicyclic structure of CBD into the tricyclic core of THC. Depending on the reaction conditions, this cyclization can yield different ratios of Δ8-THC and Δ9-THC.[2][3]

The second step is the catalytic hydrogenation of the THC isomer mixture. This reaction saturates the double bond in the cyclohexene ring of the THC molecule, resulting in the formation of HHC.[1][2] The hydrogenation creates a new stereocenter at the C9 position, leading to the formation of the (9R)-HHC and (9S)-HHC epimers.[7]

Figure 1: General synthesis pathway from CBD to HHC.

Experimental Protocols

Several methodologies have been reported for the synthesis of HHC from CBD. The choice of acid catalyst in the first step and the hydrogenation catalyst in the second step significantly influences the reaction outcome, particularly the ratio of the final HHC diastereomers.

Acid-Catalyzed Cyclization of CBD to THC Isomers

Protocol 1: Using p-Toluenesulfonic Acid (pTSA)

This protocol favors the formation of Δ8-THC.

-

Reactants:

-

Cannabidiol (CBD)

-

p-Toluenesulfonic acid (pTSA) (catalytic amount, e.g., 10 mol%)

-

Anhydrous dichloromethane (CH2Cl2) as the solvent.[3]

-

-

Procedure:

-

Dissolve CBD in anhydrous dichloromethane under a nitrogen atmosphere at room temperature.[3]

-

Add pTSA to the solution.[3]

-

Stir the reaction mixture at room temperature for an extended period (e.g., 18-48 hours).[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, dilute the mixture with an organic solvent like diethyl ether (Et2O).[3]

-

Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3) to neutralize the acid, followed by a brine wash.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure to obtain the crude THC mixture.[3]

-

Protocol 2: Using Hydrochloric Acid (HCl)

This protocol tends to produce a higher proportion of Δ9-THC.

-

Reactants:

-

Cannabidiol (CBD)

-

Hydrochloric acid (HCl) in ethanol (e.g., 0.05% HCl in absolute EtOH)[3]

-

-

Procedure:

-

Dissolve CBD in absolute ethanol containing HCl.[3]

-

Reflux the solution for a shorter duration (e.g., 2 hours).[3]

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium carbonate (Na2CO3).[3]

-

The crude product can then be extracted with an organic solvent and concentrated.

-

Catalytic Hydrogenation of THC Isomers to HHC

The crude THC mixture from the cyclization step is typically used directly in the hydrogenation step without extensive purification.[2][3]

-

Reactants:

-

Procedure:

-

Dissolve the crude THC mixture in the chosen solvent in a reaction vessel suitable for hydrogenation (e.g., a Parr shaker or an H-Cube flow reactor).

-

Add the hydrogenation catalyst to the solution.

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas.

-

The reaction is typically run at a specific pressure (e.g., 1-20 bar) and temperature (e.g., 25-50 °C).[3][8]

-

Stir the reaction mixture until the consumption of hydrogen ceases, indicating the completion of the reaction. Reaction times can vary from a few hours to over 72 hours.[8]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude HHC product.

-

The crude HHC is a mixture of (9R)-HHC and (9S)-HHC diastereomers, which can be separated and purified using chromatographic techniques such as semi-preparative HPLC or supercritical fluid chromatography (SFC).[3][9]

-

Quantitative Data on HHC Synthesis

The ratio of the (9R)-HHC and (9S)-HHC diastereomers in the final product is a critical parameter, as they exhibit different biological activities. This ratio is influenced by the starting THC isomer mixture.

| Starting Material | Catalyst System | (9R)-HHC : (9S)-HHC Ratio | Reference |

| Δ9-THC | Hydrogenation | Typically favors (9S)-HHC (approx. 1:2) | [3] |

| Δ8-THC | Hydrogenation | Typically favors (9R)-HHC (approx. 3:1) | [3] |

| CBD (via pTSA) | pTSA, then Hydrogenation | 39 : 61 | [3] |

| CBD (via HCl) | HCl, then Hydrogenation | 43 : 57 | [3] |

HHC Signaling Pathways

HHC exerts its biological effects primarily through interaction with the endocannabinoid system, which is composed of cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two main cannabinoid receptors are CB1 and CB2.[5][9]

-

CB1 Receptors: Predominantly found in the central nervous system, mediating the psychoactive effects of cannabinoids.[5][9]

-

CB2 Receptors: Primarily located in the peripheral tissues, especially in immune cells, and are involved in modulating inflammation and immune responses.[10]

The two diastereomers of HHC have different affinities for these receptors:

-

(9R)-HHC: This epimer is the more active of the two and exhibits a higher binding affinity for both CB1 and CB2 receptors. Its potency is often compared to that of Δ9-THC.[5][6]

-

(9S)-HHC: This epimer shows a significantly lower binding affinity for cannabinoid receptors and is considered less potent.[5][6]

Upon binding to the CB1 receptor, (9R)-HHC acts as an agonist, triggering a cascade of intracellular signaling events. This includes the activation of G-proteins, which in turn modulate downstream effectors such as adenylyl cyclase and ion channels. Recent studies have also investigated the recruitment of β-arrestin to the CB1 receptor following HHC binding, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways.[4][11]

Figure 2: Simplified signaling pathway of HHC diastereomers at the CB1 receptor.

Conclusion

The synthesis of this compound from cannabidiol is a well-established process involving acid-catalyzed cyclization followed by catalytic hydrogenation. The choice of reagents and reaction conditions at each step allows for some control over the final product profile, particularly the ratio of the biologically more active (9R)-HHC to the less active (9S)-HHC. Understanding the nuances of these synthetic methodologies is crucial for researchers and drug development professionals seeking to produce HHC with specific properties for further investigation and potential therapeutic applications. The differential engagement of the HHC diastereomers with the cannabinoid receptors underscores the importance of stereochemistry in the biological activity of this semi-synthetic cannabinoid. Further research into the detailed pharmacology and toxicology of purified HHC isomers is warranted.

References

- 1. This compound Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. recovered.org [recovered.org]

- 3. hempati.com [hempati.com]

- 4. This compound (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbd-alchemy.com [cbd-alchemy.com]

- 6. caymanchem.com [caymanchem.com]

- 7. euda.europa.eu [euda.europa.eu]

- 8. This compound Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. getsunmed.com [getsunmed.com]

- 10. This compound (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathways of Hexahydrocannabinol (HHC) in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, has emerged as a popular alternative to Δ⁹-tetrahydrocannabinol (Δ⁹-THC). Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological risk. This technical guide provides a comprehensive overview of the current understanding of HHC metabolism in human liver microsomes (HLMs). Drawing parallels with the well-established metabolic pathways of Δ⁹-THC, this document outlines the principal routes of HHC biotransformation, identifies the key metabolites, and discusses the cytochrome P450 (CYP) enzymes likely involved. While direct quantitative enzyme kinetic data (Km and Vmax) for HHC in HLMs are not yet extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for in vitro metabolism studies, including reaction phenotyping and analytical methodologies, to facilitate further research in this area. All quantitative data on identified metabolites and analytical methods are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

This compound (HHC) is a cannabinoid that has recently gained significant attention in the recreational and wellness markets. Structurally similar to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, HHC is typically produced through the hydrogenation of THC or cannabidiol (CBD). This process results in a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, with the (9R)-epimer being more pharmacologically active.[1] The metabolism of HHC is believed to parallel that of Δ⁹-THC, occurring primarily in the liver and mediated by the cytochrome P450 (CYP) enzyme system.[1]

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of HHC metabolic pathways in human liver microsomes. It summarizes the current knowledge on HHC biotransformation, provides detailed experimental protocols for its investigation, and presents the available data in a structured format to aid in research and development.

HHC Metabolic Pathways in Human Liver Microsomes

The metabolism of HHC in human liver microsomes primarily involves Phase I reactions, specifically hydroxylation and subsequent oxidation. These reactions are catalyzed by CYP enzymes and lead to the formation of more polar metabolites that can be more readily excreted.

Primary Metabolic Transformations

The main metabolic pathways for HHC identified to date are:

-

Hydroxylation: The addition of a hydroxyl (-OH) group is a primary metabolic step. Key hydroxylation sites include the C11 position, forming 11-hydroxy-HHC (11-OH-HHC), and the C8 position, forming 8-hydroxy-HHC (8-OH-HHC).[1] Hydroxylation can also occur on the pentyl side chain at various positions (e.g., C4' and C5').[2][3]

-

Oxidation: Following hydroxylation, particularly at the C11 position, the intermediate alcohol can be further oxidized to a carboxylic acid, resulting in the formation of 11-nor-9-carboxy-HHC (HHC-COOH).[1] This metabolite is considered a major urinary marker for HHC consumption.[1]

-

Dehydrogenation: The formation of metabolites with a ketone group has also been reported.[4][5]

-

Glucuronidation: While this is a Phase II reaction that primarily occurs in the liver cytosol, glucuronide conjugates of HHC and its hydroxylated metabolites have been identified in human urine, indicating that the products of microsomal metabolism undergo subsequent conjugation.[3][5]

Key Metabolites Identified

Several metabolites of HHC have been identified in in vitro studies using human liver microsomes and in vivo human samples. The major metabolites are summarized in Table 1.

Table 1: Major Metabolites of HHC Identified in Human Liver Microsome Studies and Human Samples

| Metabolite | Abbreviation | Metabolic Reaction | References |

| 11-hydroxy-hexahydrocannabinol | 11-OH-HHC | Hydroxylation | [1][3] |

| 8-hydroxy-hexahydrocannabinol | 8-OH-HHC | Hydroxylation | [1][2] |

| 11-nor-9-carboxy-hexahydrocannabinol | HHC-COOH | Oxidation | [1][5] |

| 4'-hydroxy-hexahydrocannabinol | 4'-OH-HHC | Hydroxylation | [2] |

| 5'-hydroxy-hexahydrocannabinol | 5'-OH-HHC | Hydroxylation | [2][3] |

| HHC glucuronide | - | Glucuronidation | [3][5] |

| OH-HHC glucuronide | - | Glucuronidation | [3][5] |

Putative Cytochrome P450 Involvement

While specific reaction phenotyping studies for HHC are limited, the metabolism of the structurally similar Δ⁹-THC is well-characterized and primarily mediated by CYP2C9 and CYP3A4.[6][7] It is therefore hypothesized that these same enzymes are the major contributors to HHC metabolism. CYP2C19 may also play a role.[2][6] Further research using recombinant human CYP enzymes and specific chemical inhibitors is required to definitively identify the CYP isoforms responsible for HHC metabolism.

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathway of HHC in human liver microsomes.

Figure 1: Proposed primary metabolic pathway of HHC in human liver microsomes.

Quantitative Data

As of the writing of this guide, there is a notable absence of published studies detailing the enzyme kinetic parameters (Km and Vmax) for the metabolism of HHC in human liver microsomes. However, extensive research has been conducted on the kinetics of Δ⁹-THC metabolism, which can serve as a valuable point of reference.

Enzyme Kinetics of Δ⁹-THC Metabolism (for comparison)

Studies on Δ⁹-THC metabolism in human liver microsomes and with recombinant CYP enzymes have provided the following kinetic parameters for the formation of its major psychoactive metabolite, 11-OH-THC.

Table 2: Enzyme Kinetic Parameters for the Formation of 11-OH-THC from Δ⁹-THC

| Enzyme System | CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |

| Human Liver Microsomes | - | 0.29 - 2.2 | 5.92 - 43.3 | [8] |

| Recombinant Human CYP | CYP2C9 | 0.77 (nM) | 12 (min⁻¹) | [6] |

| Recombinant Human CYP | CYP2C19 | 2.2 (nM) | 14 (min⁻¹) | [6] |

Note: The units for Vmax may vary between studies. The data presented here are for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments to study HHC metabolism in human liver microsomes.

In Vitro Incubation of HHC with Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of HHC in HLMs.

Materials:

-

This compound (HHC)

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of HHC in a suitable solvent (e.g., methanol or DMSO).

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and HHC at various concentrations (e.g., 0.1 to 50 µM for kinetic studies).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes for time-course experiments).

-

Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

CYP450 Reaction Phenotyping

This protocol outlines the steps to identify the specific CYP isoforms involved in HHC metabolism using two common approaches: recombinant human CYPs and chemical inhibition.

4.2.1. Recombinant Human CYP Enzymes

Materials:

-

HHC

-

Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Potassium phosphate buffer

-

NADPH regenerating system

Procedure:

-

Follow the incubation procedure described in section 4.1, replacing the pooled HLMs with individual recombinant CYP enzymes at a specified concentration (e.g., 10-50 pmol/mL).

-

Incubate HHC (at a fixed concentration, e.g., 1 µM) with each recombinant CYP isoform.

-

Analyze the formation of HHC metabolites by LC-MS/MS.

-

The CYP isoforms that produce the highest levels of metabolites are considered the primary enzymes responsible for HHC metabolism.

4.2.2. Chemical Inhibition

Materials:

-

HHC

-

Pooled human liver microsomes

-

Potassium phosphate buffer

-

NADPH regenerating system

-

Specific CYP chemical inhibitors (see Table 3)

Procedure:

-

Follow the incubation procedure described in section 4.1.

-

Prior to the pre-incubation step, add a specific CYP inhibitor at a concentration known to be selective for its target enzyme.

-

Pre-incubate the HLM, HHC, and inhibitor for a specified time (e.g., 15 minutes) before initiating the reaction with NADPH.

-

Compare the rate of metabolite formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited CYP isoform.

Table 3: Commonly Used Selective Chemical Inhibitors for Human CYP Isoforms

| CYP Isoform | Selective Inhibitor |

| CYP1A2 | Furafylline |

| CYP2B6 | Ticlopidine |

| CYP2C8 | Montelukast |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Miconazole |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole |

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of HHC and its metabolites due to its high sensitivity and selectivity.

Table 4: Example LC-MS/MS Parameters for the Analysis of HHC and its Metabolites

| Parameter | Description |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient elution from low to high organic phase over several minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for HHC and each metabolite |

Note: These are example parameters and should be optimized for the specific instrument and analytes of interest.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying HHC metabolism in human liver microsomes.

Figure 2: Experimental workflow for HHC metabolism studies in human liver microsomes.

Conclusion and Future Directions

The in vitro metabolism of HHC in human liver microsomes is characterized by hydroxylation and oxidation, leading to the formation of key metabolites such as 11-OH-HHC and HHC-COOH. While the metabolic pathways appear to be analogous to those of Δ⁹-THC, with CYP2C9 and CYP3A4 likely playing significant roles, a critical knowledge gap exists regarding the specific enzyme kinetics of HHC metabolism.

Future research should focus on:

-

Determining the Km and Vmax values for the formation of major HHC metabolites in human liver microsomes and by specific recombinant CYP enzymes.

-

Conducting comprehensive reaction phenotyping studies to definitively identify all contributing CYP isoforms.

-

Investigating potential stereoselective metabolism of the (9R)-HHC and (9S)-HHC diastereomers.

-

Evaluating the potential for drug-drug interactions by assessing the inhibitory and inductive effects of HHC and its metabolites on major CYP enzymes.

A thorough understanding of HHC's metabolic profile is essential for the safe and effective development of HHC-containing products and for predicting their impact on human health. The protocols and information provided in this guide serve as a foundation for researchers to address these critical questions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of kinetics of human cytochrome P450s involved in bioactivation of flucloxacillin: inhibition of CYP3A‐catalysed hydroxylation by sulfaphenazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the human metabolism of this compound by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of this compound (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexahydrocannabinol (HHC): A Preclinical Assessment of its Neuroprotective Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document synthesizes the currently available, yet limited, preclinical data regarding the neuroprotective potential of Hexahydrocannabinol (HHC). A significant portion of the mechanistic insights are extrapolated from studies on other cannabinoids, particularly those acting on cannabinoid receptor 1 (CB1), due to the scarcity of direct research on HHC's neuroprotective effects. This guide is intended for an audience of researchers, scientists, and drug development professionals and should not be interpreted as a definitive statement on the therapeutic efficacy of HHC.

Introduction

This compound (HHC) is a semi-synthetic cannabinoid that has recently gained attention. While its psychoactive effects are reported to be similar to those of delta-9-tetrahydrocannabinol (Δ9-THC), the principal psychoactive component of cannabis, its therapeutic potential, particularly in the realm of neuroprotection, remains largely unexplored. Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant therapeutic challenge. The endocannabinoid system, a key regulator of neuronal homeostasis, has emerged as a promising target for neuroprotective strategies. This technical guide provides a comprehensive overview of the preclinical data relevant to the neuroprotective potential of HHC, drawing parallels with more extensively studied cannabinoids where necessary.

Pharmacology of this compound (HHC)

HHC is a hydrogenated derivative of THC. The hydrogenation process saturates the double bond in the cyclohexene ring of THC, resulting in a more stable compound. HHC exists as two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological activities.

Cannabinoid Receptor Binding and Activation

Preclinical in vitro studies have demonstrated that HHC isomers bind to and activate the cannabinoid receptor 1 (CB1). The (9R)-HHC epimer is considered the more active of the two, exhibiting a higher binding affinity and functional activity at the CB1 receptor, comparable to that of Δ9-THC. The (9S)-HHC epimer shows a significantly lower affinity and efficacy at the CB1 receptor.

| Compound | Receptor | Assay Type | Potency (EC50) | Efficacy (relative to a standard agonist) |

| (9R)-HHC | CB1 | G-protein activation | 101 nM (95% CI 81.9–125 nM) | Similar to Δ9-THC |

| (9S)-HHC | CB1 | G-protein activation | 1190 nM (95% CI 951–1,490 nM) | Lower than (9R)-HHC |

| (9R)-HHC-P | CB1 | G-protein activation | 44.4 nM (33.6–58.7 nM 95% CI) | Higher than (9R)-HHC |

| (9S)-HHC-P | CB1 | G-protein activation | 134 nM (95% CI 139–164 nM) | Lower than (9R)-HHC-P |

| (9R)-HHC-O | CB1 | G-protein activation | >33,000 nM | Minor activation (~27%) |

| (9S)-HHC-O | CB1 | G-protein activation | No activation | No activation |

Table 1: In Vitro Activation of the CB1 Receptor by HHC Analogs. Data extracted from an in vitro study assessing G-protein signaling.[1]

Proposed Neuroprotective Mechanisms of HHC

While direct preclinical evidence for HHC's neuroprotective effects is scarce, its activity as a CB1 receptor agonist suggests several potential mechanisms, based on the well-established neuroprotective roles of other CB1 agonists like Δ9-THC.

Attenuation of Excitotoxicity

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a common feature of many neurodegenerative diseases and ischemic events. Activation of presynaptic CB1 receptors is known to inhibit the release of glutamate, thereby reducing excitotoxic neuronal injury.

Modulation of Neuroinflammation

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, plays a critical role in the progression of neurodegenerative disorders. Cannabinoids have been shown to exert anti-inflammatory effects by modulating glial cell activation and the production of inflammatory mediators.[2][3][4]

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases. Some cannabinoids possess antioxidant properties, independent of CB1 receptor activation, by scavenging free radicals.[5]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative conditions. Cannabinoids have been shown to modulate apoptotic pathways, promoting neuronal survival.

Experimental Protocols for Assessing Neuroprotective Potential

The following are detailed methodologies for key experiments that could be employed to investigate the neuroprotective potential of HHC, based on standard practices in the field of cannabinoid neuropharmacology.

In Vitro Neuroprotection Assays

-

Objective: To determine the effect of HHC on neuronal survival in the presence of a neurotoxic stimulus.

-

Cell Models: Primary cortical or hippocampal neurons, or human induced pluripotent stem cell (hiPSC)-derived neurons.[6]

-

Neurotoxic Stimuli:

-

Treatment Protocol:

-

Culture neurons to a mature state.

-

Pre-treat cells with a range of HHC concentrations for a specified period (e.g., 1-24 hours).

-

Introduce the neurotoxic stimulus.

-

Continue incubation for a further period (e.g., 24-48 hours).

-

-

Viability Assessment:

-

MTT Assay: Measures mitochondrial metabolic activity.[9]

-

LDH Release Assay: Measures membrane integrity by quantifying lactate dehydrogenase released from damaged cells.[9]

-

Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (stains live cells) and Ethidium Homodimer-1 (stains dead cells).[10]

-

-

Objective: To determine if HHC can inhibit apoptotic pathways in neurons.

-

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative) using flow cytometry or fluorescence microscopy.[9]

-

Caspase Activity Assays: Measures the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrates.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

-

-

Objective: To assess the antioxidant effects of HHC in neuronal cells.

-

Methodology:

-

ROS Measurement: Use of fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels.[9]

-

Glutathione (GSH) Assay: Measures the levels of the key intracellular antioxidant, glutathione.

-

Western Blot Analysis: To measure the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

In Vivo Models of Neurodegeneration

-

Objective: To evaluate the neuroprotective effects of HHC in a model of stroke.

-

Model: Middle Cerebral Artery Occlusion (MCAO) in rats or mice.

-

Treatment Protocol:

-

Induce transient or permanent MCAO.

-

Administer HHC (intraperitoneally or intravenously) at various time points (pre- or post-ischemia).

-

-

Outcome Measures:

-

Infarct Volume Measurement: Using TTC staining.

-

Neurological Deficit Scoring: To assess functional recovery.

-

Histological Analysis: To evaluate neuronal loss and glial activation in the penumbra.

-

-

Objective: To investigate the potential of HHC to protect dopaminergic neurons.

-

Model: Administration of neurotoxins such as 6-OHDA or MPTP in rodents.[11]

-

Treatment Protocol:

-

Administer the neurotoxin to induce degeneration of dopaminergic neurons in the substantia nigra.

-

Treat animals with HHC before, during, or after toxin administration.

-

-

Outcome Measures:

-

Behavioral Testing: Rotational behavior (for unilateral lesions) or motor coordination tests.

-

Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.

-

Neurochemical Analysis: Measurement of dopamine and its metabolites in the striatum.

-

Visualizing Potential Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the study of HHC's neuroprotective potential.

Conclusion and Future Directions

The preclinical investigation into the neuroprotective potential of this compound is in its infancy. While its demonstrated activity as a CB1 receptor agonist provides a strong rationale for its potential therapeutic utility in neurodegenerative diseases, direct evidence from in vitro and in vivo models is currently lacking.

Future research should focus on:

-

Directly assessing the neuroprotective effects of HHC in established in vitro and in vivo models of neurodegeneration.

-

Elucidating the specific signaling pathways modulated by HHC in neuronal and glial cells.

-

Determining the relative contributions of the (9R)-HHC and (9S)-HHC isomers to any observed neuroprotective effects.

-

Investigating the potential for receptor-independent antioxidant effects.

A thorough preclinical evaluation is essential to determine whether HHC holds promise as a novel neuroprotective agent. The experimental frameworks outlined in this guide provide a roadmap for such investigations. The scientific community awaits further research to clarify the potential role of HHC in the management of neurodegenerative disorders.

References

- 1. In vitro activation of the CB1 receptor by the semi‐synthetic cannabinoids this compound (HHC), this compound acetate (HHC‐O) and hexahydrocannabiphorol (HHC‐P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoids and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigarra.up.pt [sigarra.up.pt]

- 4. benthamscience.com [benthamscience.com]

- 5. The Neuroprotective Effects of Cannabis-Derived Phytocannabinoids and Resveratrol in Parkinson’s Disease: A Systematic Literature Review of Pre-Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-content high-throughput assays for characterizing the viability and morphology of human iPSC-derived neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Effect of Cannabidiol Against Hydrogen Peroxide in Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

- 10. neuroproof.com [neuroproof.com]

- 11. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential: Investigating the Anti-inflammatory Properties of Hexahydrocannabinol (HHC) in Cell-Based Assays

A Technical Guide for Researchers

Abstract

Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, has garnered significant attention for its structural similarity to Δ⁹-tetrahydrocannabinol (THC) and its purported psychoactive effects. However, its therapeutic potential, particularly its anti-inflammatory properties, remains a largely unexplored frontier in cannabinoid research. While direct evidence from cell-based assays is currently limited, the well-established role of the endocannabinoid system in modulating inflammation suggests that HHC may possess significant anti-inflammatory capabilities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the anti-inflammatory effects of HHC in vitro. We will explore potential mechanisms of action, detail essential experimental protocols, and present a roadmap for generating robust, quantitative data.

Introduction: The Case for HHC as an Anti-inflammatory Agent

Inflammation is a complex biological response implicated in a myriad of acute and chronic diseases. The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, is a key regulator of inflammatory processes. Cannabinoids like cannabidiol (CBD) and THC have demonstrated anti-inflammatory effects by modulating cytokine production and interfering with pro-inflammatory signaling pathways.[1][2][3][4]

HHC, as a structural analog of THC, is known to interact with cannabinoid receptors.[5] Specifically, the (9R)-HHC epimer is a potent agonist of the CB1 receptor.[6][7] Activation of CB1 and CB2 receptors, particularly CB2 which is highly expressed on immune cells, is a well-documented mechanism for attenuating inflammatory responses. This provides a strong rationale for investigating HHC as a potential anti-inflammatory therapeutic.

This guide will focus on two pivotal inflammatory pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase-2 (COX-2) pathway. We will outline the necessary cell-based assays to elucidate HHC's effects on these pathways and on the downstream production of inflammatory mediators.

Potential Anti-inflammatory Mechanisms of HHC

Based on its interaction with cannabinoid receptors and by drawing parallels with other cannabinoids, HHC's potential anti-inflammatory actions could be mediated through several mechanisms:

-

Modulation of Cannabinoid Receptors: HHC's agonism at CB1 and CB2 receptors could trigger intracellular signaling cascades that ultimately suppress the production of pro-inflammatory cytokines and chemokines.

-

Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[8][9] Cannabinoids have been shown to inhibit this pathway, and it is plausible that HHC shares this capability.

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11] Some cannabinoids can modulate COX activity, representing another potential avenue for HHC's anti-inflammatory effects.

Experimental Protocols for Assessing HHC's Anti-inflammatory Effects

To rigorously evaluate the anti-inflammatory properties of HHC, a series of well-defined cell-based assays are required. The following protocols provide a detailed methodology for key experiments.

Cell Culture and Treatment

-

Cell Lines:

-

Immune Cells: Human or murine macrophage cell lines (e.g., RAW 264.7, THP-1), peripheral blood mononuclear cells (PBMCs).

-

Epithelial/Endothelial Cells: Human umbilical vein endothelial cells (HUVECs), lung epithelial cells (e.g., A549), or other cell types relevant to specific inflammatory conditions.

-

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Inflammatory Stimulus: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or a cocktail of cytokines (e.g., TNF-α and interferon-gamma).[12]

-

HHC Treatment: Cells should be pre-treated with varying concentrations of HHC (and its individual epimers, (9R)-HHC and (9S)-HHC, if available) for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus. A vehicle control (e.g., DMSO) must be included.

Measurement of Cytokine Production

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Incubation: Add the collected supernatants and standards to the wells and incubate.

-

Detection: Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Determine the cytokine concentration in the samples by interpolating from the standard curve.

-

Analysis of NF-κB Pathway Activation

-

Western Blot for Phosphorylated IκBα and p65:

-

Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

-

Immunofluorescence for p65 Nuclear Translocation:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with HHC and the inflammatory stimulus as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking buffer.

-

Primary Antibody Incubation: Incubate with an antibody against the p65 subunit of NF-κB.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of p65 is indicative of NF-κB activation.

-

Assessment of COX-2 Inhibition

-

Quantitative Real-Time PCR (qPCR) for COX-2 mRNA Expression:

-

RNA Extraction: Extract total RNA from treated cells using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR: Perform qPCR using primers specific for COX-2 and a reference gene (e.g., GAPDH, β-actin).

-

Data Analysis: Calculate the relative expression of COX-2 mRNA using the ΔΔCt method.

-

-